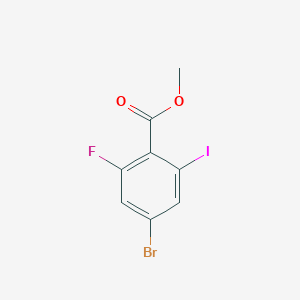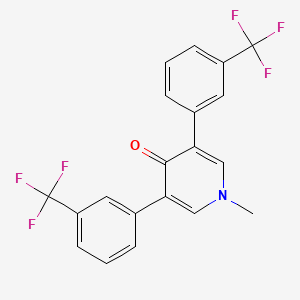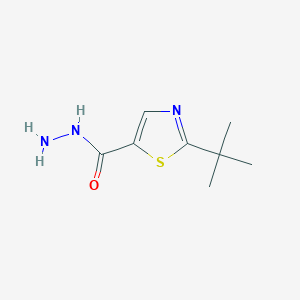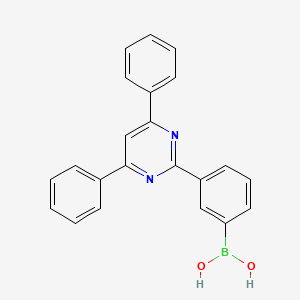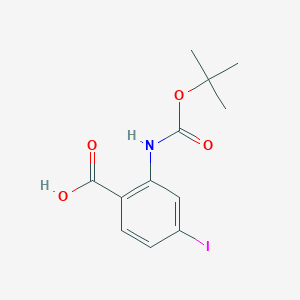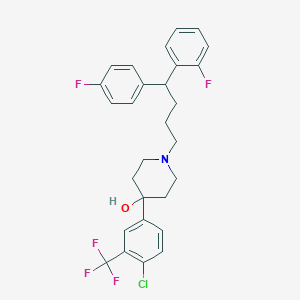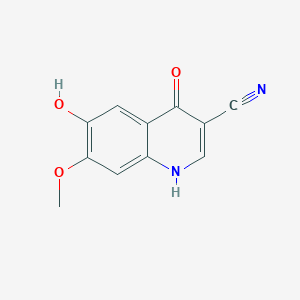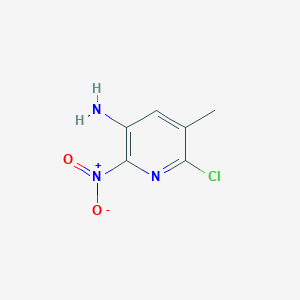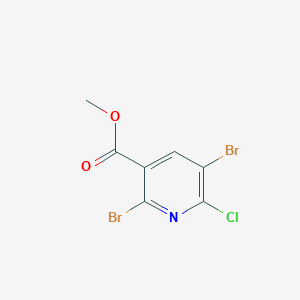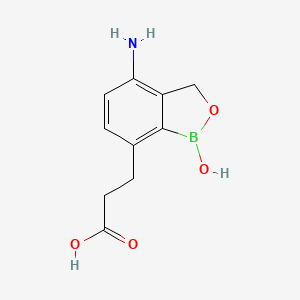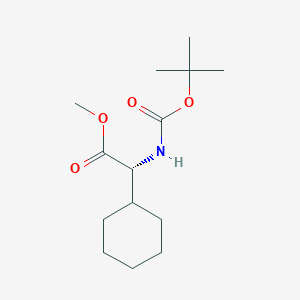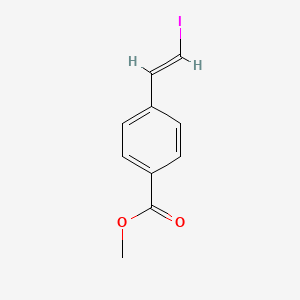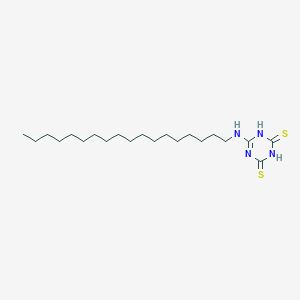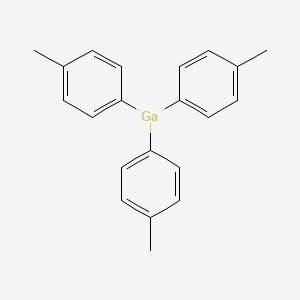
Gallium, tris(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-p-tolylgallium is an organogallium compound characterized by the presence of three p-tolyl groups attached to a central gallium atom. Organogallium compounds, including tri-p-tolylgallium, are known for their applications in organic synthesis and materials science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-p-tolylgallium can be synthesized through various methods, including the reaction of gallium trichloride with p-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:
GaCl3+3p-TolMgBr→Ga(p-Tol)3+3MgBrCl
This method involves the use of anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of tri-p-tolylgallium typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Tri-p-tolylgallium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxides.
Reduction: Can be reduced to lower oxidation states of gallium.
Substitution: Undergoes substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employs halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Forms gallium oxide (Ga2O3) and other gallium-containing oxides.
Reduction: Produces lower oxidation state gallium compounds.
Substitution: Results in the formation of halogenated gallium compounds.
Applications De Recherche Scientifique
Tri-p-tolylgallium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties due to its ability to disrupt microbial metabolism.
Medicine: Explored for its potential use in cancer treatment and imaging due to its unique chemical properties.
Industry: Utilized in the production of semiconductors and other advanced materials .
Mécanisme D'action
The mechanism of action of tri-p-tolylgallium involves its interaction with molecular targets such as enzymes and cellular membranes. Its ability to form stable complexes with various biomolecules allows it to exert its effects by disrupting normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylgallium: Another organogallium compound with similar properties but different reactivity.
Trimethylgallium: Known for its use in metalorganic vapor phase epitaxy (MOVPE) for semiconductor production.
Triphenylgallium: Shares structural similarities but has different applications and reactivity .
Uniqueness
Tri-p-tolylgallium is unique due to the presence of p-tolyl groups, which impart distinct chemical properties and reactivity compared to other organogallium compounds. Its specific structure allows for unique applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
18797-37-0 |
|---|---|
Formule moléculaire |
C21H21Ga |
Poids moléculaire |
343.1 g/mol |
Nom IUPAC |
tris(4-methylphenyl)gallane |
InChI |
InChI=1S/3C7H7.Ga/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
Clé InChI |
XMGDANCQJJDPNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


